molecular formula C6H9F6N B6312986 2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine CAS No. 1357624-57-7

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine

Cat. No.: B6312986
CAS No.: 1357624-57-7
M. Wt: 209.13 g/mol
InChI Key: QDDLINULLMQDLR-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine is a fluorinated organic compound with the molecular formula C6H9F6N. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluorobutylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. The precursor compounds are subjected to fluorination using specialized equipment that can handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction: Reduction reactions can convert it into less fluorinated amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products

The major products formed from these reactions include fluorinated amides, nitriles, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 1,1,1,4,4,4-Hexafluoro-2-butene
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine is unique due to its specific arrangement of fluorine atoms and the presence of a dimethylamine group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2,2,3,4,4,4-hexafluoro-N,N-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F6N/c1-13(2)3-5(8,9)4(7)6(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDLINULLMQDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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